molecular formula C7H12N2O2 B1502136 2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol CAS No. 86860-67-5

2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol

Cat. No. B1502136
M. Wt: 156.18 g/mol
InChI Key: YCOAZGLRGGYBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08551963B2

Procedure details

A mixture of 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile from Step B (1 g, 7.09 mmol), sodium hydroxide (378 mg, 9.45 mmol), and hydroxylamine hydrochloride (656 mg, 9.43 mmol) in a mixture of ethanol (100 mL) and water (100 mL), was heated at 60° C. for 22 h. After cooling to rt, concentrated HCl (1 g) was added and stirred at 50° C. for 2 h followed by 80° C. for a further 1 h. After concentration under reduced pressure, the mixture was treated with 30% sodium hydroxide solution and extracted with chloroform (3×100 mL). The combined organic layers were washed with water (100 mL), brine (100 mL), dried over Na2SO4, and filtered. Concentrated under reduced pressure, followed by purification via recrystallisation from diethyl ether, afforded 2-(3-aminoisoxazol-5-yl)-2-methylpropan-1-ol as a colorless solid (600 mg, 54%). 1H NMR (300 MHz, CDCl3) δ 5.64 (s, 1H), 3.65 (s, 2H), 2.30 (brs, 2H), 1.31 (s, 6H); LC-MS (ESI) m/z 156 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
378 mg
Type
reactant
Reaction Step One
Quantity
656 mg
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH3:10])([CH3:9])[C:4](=[O:8])[CH2:5][C:6]#[N:7].[OH-].[Na+].Cl.[NH2:14]O.Cl>C(O)C.O>[NH2:7][C:6]1[CH:5]=[C:4]([C:3]([CH3:10])([CH3:9])[CH2:2][OH:1])[O:8][N:14]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OCC(C(CC#N)=O)(C)C
Name
Quantity
378 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
656 mg
Type
reactant
Smiles
Cl.NO
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
WAIT
Type
WAIT
Details
followed by 80° C. for a further 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
ADDITION
Type
ADDITION
Details
the mixture was treated with 30% sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
Concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
followed by purification via recrystallisation from diethyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NOC(=C1)C(CO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.